

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1309842

[Get Quote](#)

An in-depth analysis of the crystal structure of **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole** reveals its significance as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, characterization, and a generalized protocol for its crystal structure analysis, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Chemical Profile

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole. It serves as a crucial building block in organic synthesis. The compound is typically synthesized through the Fischer indole synthesis, a well-established method for creating indole rings.

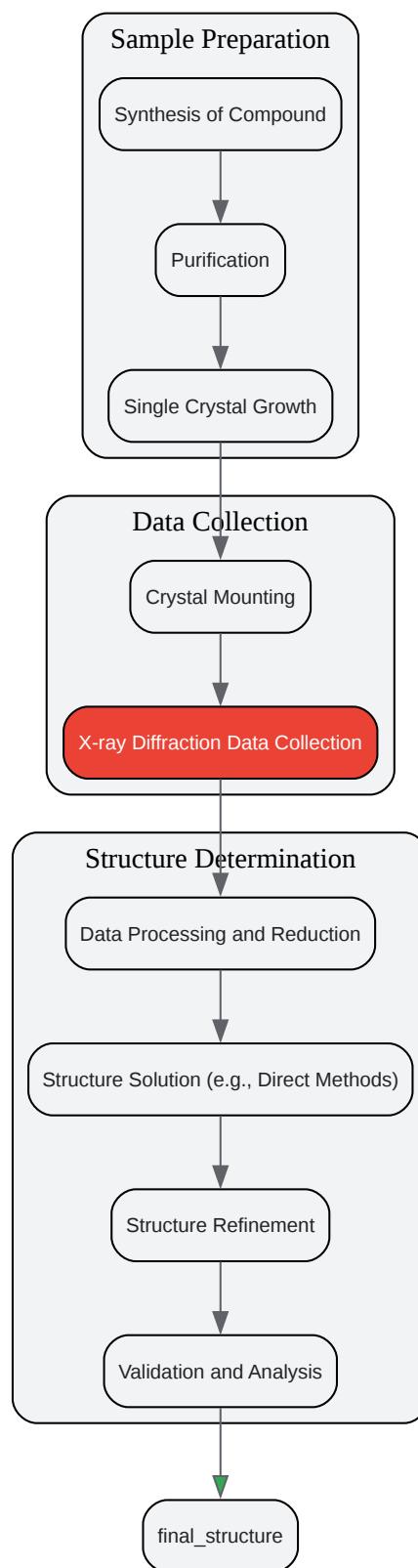
General Synthetic Workflow:

The synthesis generally involves the reaction of a substituted phenylhydrazine with a cyclic ketone, in this case, 4-fluorophenylhydrazine and cyclohexanone, under acidic conditions.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole**.

Application in Drug Discovery


This compound is a valuable intermediate in the creation of more complex molecules with potential therapeutic applications. Its structure is a scaffold that can be modified to develop analogs of various active pharmaceutical ingredients.

Crystal Structure Analysis: A Generalized Protocol

While specific crystallographic data for **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole** is not widely published, a standard workflow can be followed for its analysis.

Experimental Workflow for Crystal Structure Analysis:

The process begins with the synthesis and purification of the compound, followed by the growth of single crystals suitable for X-ray diffraction. The data collected from the diffraction experiment is then used to solve and refine the crystal structure.

[Click to download full resolution via product page](#)

Caption: Standard workflow for single-crystal X-ray structure analysis.

Crystallographic Data Summary

The following table outlines the typical parameters that would be determined from a successful crystal structure analysis. These values are essential for understanding the three-dimensional arrangement of the atoms in the crystal lattice.

Parameter	Description	Typical Data
Formula	The chemical formula of the compound.	$C_{12}H_{12}FN$
Formula Weight	The mass of one mole of the compound.	205.25 g/mol
Crystal System	The crystal system describes the symmetry of the unit cell.	e.g., Monoclinic
Space Group	The space group provides a complete description of the symmetry of the crystal.	e.g., $P2_1/c$
Unit Cell Dimensions	The lengths of the sides of the unit cell (a , b , c) and the angles between them (α , β , γ).	a , b , c , α , β , γ
Volume	The volume of the unit cell.	V (\AA^3)
Z	The number of formula units in the unit cell.	e.g., 4
Density (calculated)	The calculated density of the crystal.	ρ (g/cm^3)
Absorption Coefficient	A measure of how much the X-rays are absorbed by the crystal.	μ (mm^{-1})
R-factor (R_1)	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.	< 0.05
Goodness-of-fit (GOF)	An indicator of the quality of the structure refinement.	~ 1.0

This guide provides a foundational understanding of the synthesis and a methodological approach to the crystal structure analysis of **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole**. The

provided workflows and data tables serve as a standard reference for researchers undertaking similar structural analyses.

- To cite this document: BenchChem. [6-fluoro-2,3,4,9-tetrahydro-1H-carbazole crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1309842#6-fluoro-2-3-4-9-tetrahydro-1h-carbazole-crystal-structure-analysis\]](https://www.benchchem.com/product/b1309842#6-fluoro-2-3-4-9-tetrahydro-1h-carbazole-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com